

Application Notes and Protocols: Knoevenagel Condensation Reactions with 2-Methylthiazole-5-carbaldehyde

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Compound of Interest

Compound Name: 2-Methylthiazole-5-carbaldehyde

Cat. No.: B182251

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These application notes provide detailed protocols and technical information for conducting Knoevenagel condensation reactions using **2-Methylthiazole-5-carbaldehyde**. The resulting vinyl-substituted thiazole derivatives are of significant interest in medicinal chemistry due to the prevalence of the thiazole scaffold in numerous biologically active compounds.^{[1][2][3]} The protocols outlined below are designed to be adaptable for the synthesis of a variety of derivatives for screening and development in areas such as oncology, infectious diseases, and inflammatory conditions.^{[4][5][6]}

Introduction

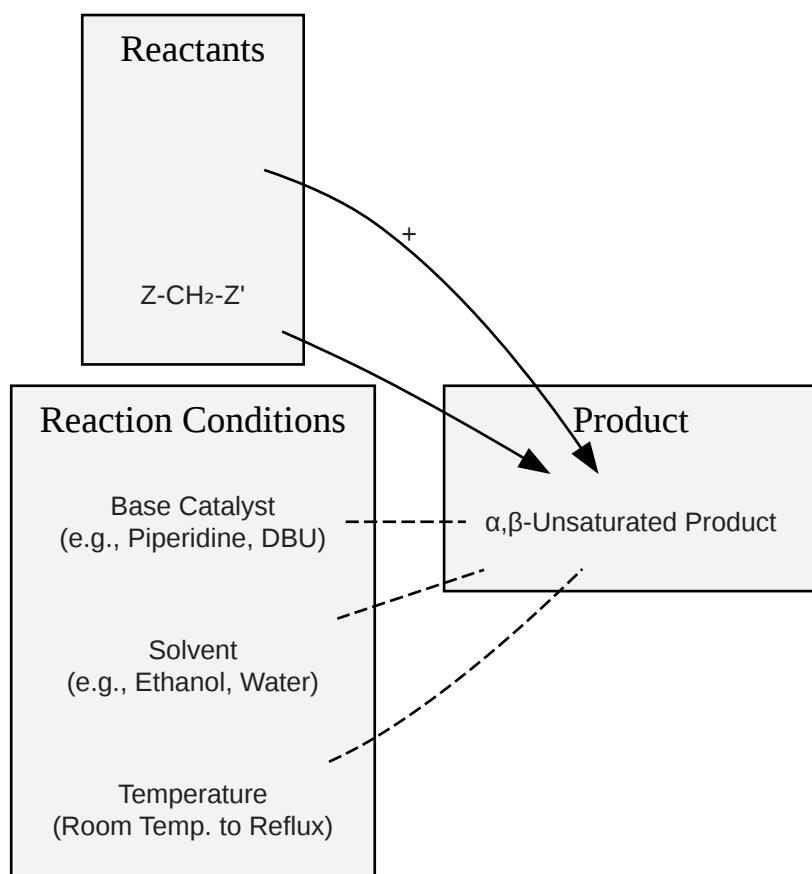
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis.^[7] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to yield an α,β -unsaturated product.^[7] This reaction is particularly valuable for the synthesis of precursors for pharmaceuticals and other fine chemicals. **2-Methylthiazole-5-carbaldehyde** is a heterocyclic aldehyde, and its derivatives are explored for various therapeutic applications, including as antimicrobial, anticancer, and kinase-inhibiting agents.^{[1][2][4][8]}

Physicochemical Properties of 2-Methylthiazole-5-carbaldehyde

Property	Value	Reference
CAS Number	1003-60-7	
Molecular Formula	C ₅ H ₅ NOS	[9]
Molecular Weight	127.17 g/mol	[9]
Appearance	Yellow to light brown solid	[10]
Melting Point	40 - 43 °C	[10]
Boiling Point	110-116 °C (at 18 Torr)	[11]
Storage	Inert atmosphere, store in freezer, under -20°C	[11]

Knoevenagel Condensation: Reaction Scheme

The general reaction scheme for the Knoevenagel condensation of **2-Methylthiazole-5-carbaldehyde** with various active methylene compounds is depicted below:



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Caption: General scheme of the Knoevenagel condensation.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize representative reaction conditions and outcomes for the Knoevenagel condensation of **2-Methylthiazole-5-carbaldehyde** with common active methylene compounds. The data is extrapolated from typical results for similar heterocyclic aldehydes.

Table 1: Reaction with Malononitrile

Entry	Catalyst	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	Piperidine	Ethanol	Reflux	2	92
2	DBU	Water	Room Temp	0.5	95
3	None	Ethanol	Reflux	24	<10

Table 2: Reaction with Ethyl Cyanoacetate

Entry	Catalyst	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	Piperidine	Ethanol	Reflux	4	88
2	DBU	Ethanol	Room Temp	1	91
3	DABCO	Water	50	2	85

Table 3: Reaction with Diethyl Malonate

Entry	Catalyst	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	Piperidine/Acetic Acid	Toluene	Reflux (Dean-Stark)	8	75
2	DBU	DMSO	80	6	80
3	Immobilized Gelatine	DMSO	Room Temp	24	82

Experimental Protocols

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation with Malononitrile in Ethanol

Materials:

- **2-Methylthiazole-5-carbaldehyde** (1.0 eq)
- Malononitrile (1.05 eq)
- Piperidine (0.1 eq)
- Ethanol (anhydrous)

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add **2-Methylthiazole-5-carbaldehyde** and ethanol.
- Stir the mixture until the aldehyde is completely dissolved.
- Add malononitrile to the solution, followed by the catalytic amount of piperidine.
- Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion of the reaction (typically 2 hours), cool the mixture to room temperature.
- The product will precipitate out of the solution. Collect the solid by filtration.
- Wash the solid with cold ethanol to remove any unreacted starting materials.
- Dry the product under vacuum to obtain the desired 2-((2-methylthiazol-5-yl)methylene)malononitrile.

Protocol 2: DBU-Catalyzed Knoevenagel Condensation with Ethyl Cyanoacetate in Water

Materials:

- **2-Methylthiazole-5-carbaldehyde** (1.0 eq)
- Ethyl cyanoacetate (1.1 eq)

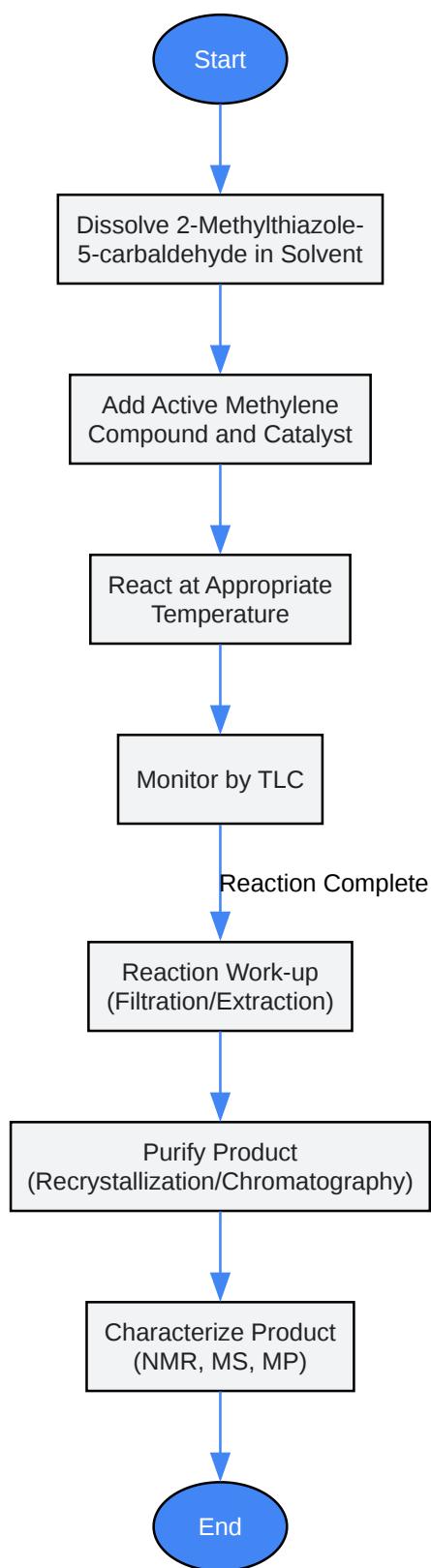
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq)
- Water

Procedure:

- In a flask, suspend **2-Methylthiazole-5-carbaldehyde** in water.
- Add ethyl cyanoacetate to the suspension.
- Add DBU to the mixture with vigorous stirring at room temperature.[12]
- Monitor the reaction by TLC. The reaction is typically complete within 1 hour.
- Upon completion, the product will precipitate. Collect the solid by filtration.
- Wash the product with water and then a small amount of cold ethanol.
- Dry the product to yield ethyl 2-cyano-3-(2-methylthiazol-5-yl)acrylate.

Mandatory Visualizations

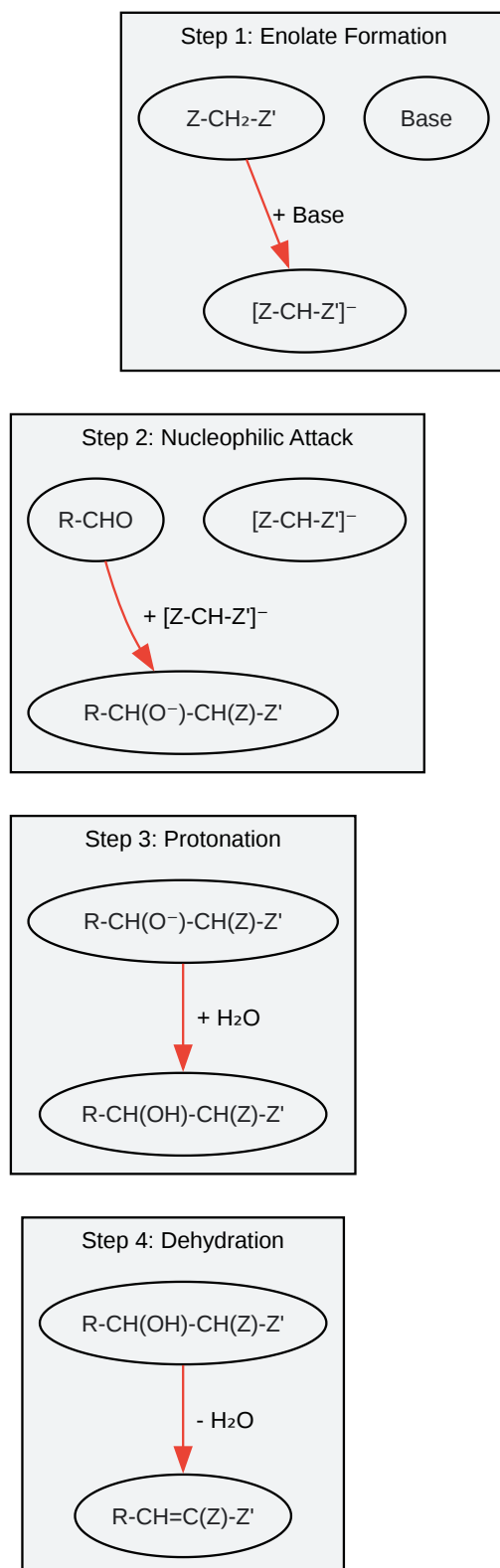
Experimental Workflow



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Caption: Generalized experimental workflow for Knoevenagel condensation.

Knoevenagel Condensation Mechanism



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Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

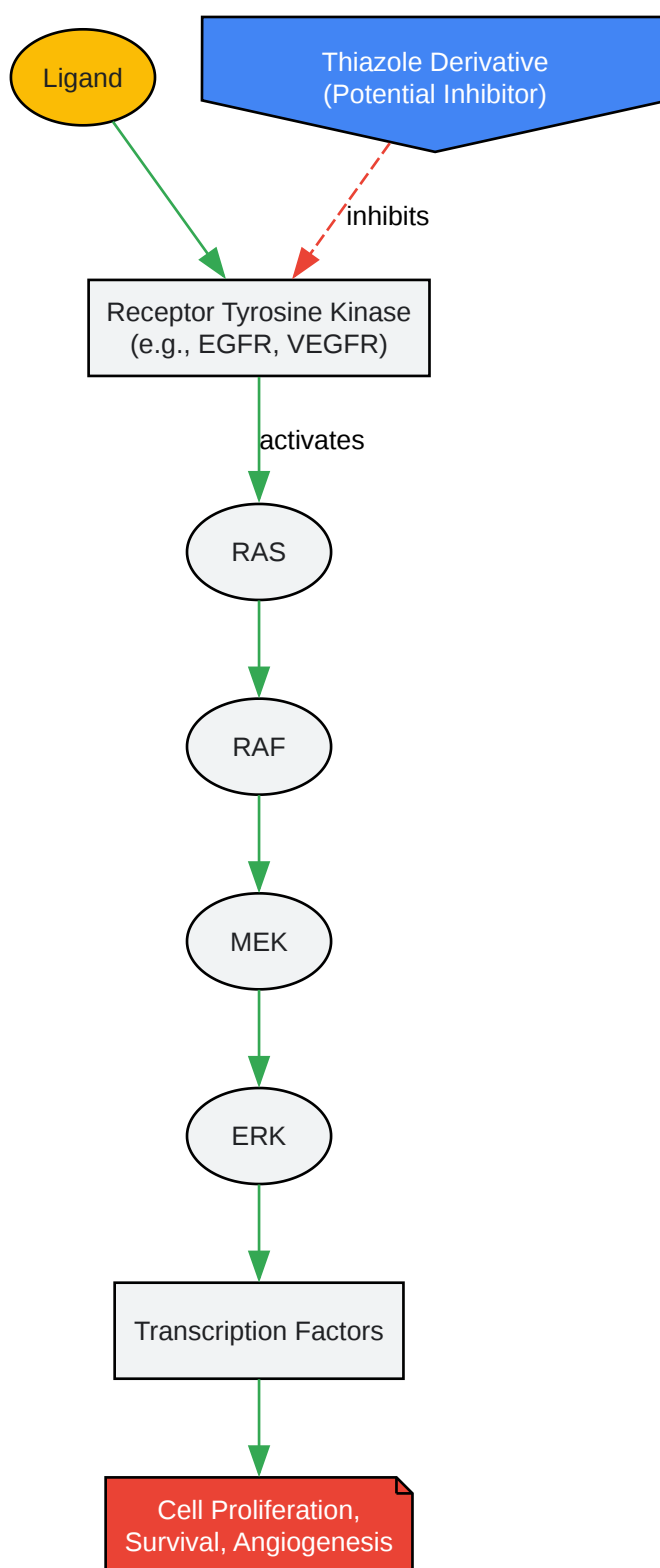
Potential Applications in Drug Discovery

The synthesized vinyl-substituted thiazole derivatives are valuable scaffolds for drug discovery. The thiazole ring is a key component in numerous FDA-approved drugs.^[13] These compounds can be screened for a variety of biological activities.

- **Anticancer Agents:** Thiazole derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases.^{[1][3][14][15]}
- **Antimicrobial Agents:** The thiazole moiety is present in many compounds with antibacterial and antifungal properties.^{[2][5][16][17]}
- **Kinase Inhibitors:** Due to their ability to interact with the ATP-binding site of kinases, thiazole-containing compounds are actively being investigated as inhibitors of various kinases involved in signaling pathways related to cancer and inflammation.^{[4][8][18]}

Illustrative Kinase Signaling Pathway

The diagram below illustrates a simplified kinase signaling pathway that is a common target in cancer therapy. The synthesized thiazole derivatives could potentially inhibit kinases such as EGFR, VEGFR, or others within these pathways.



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Caption: Simplified kinase signaling pathway targeted by potential inhibitors.

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